3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-2-1-3-9(14)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBFMCCILBABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The typical preparation involves:
- Starting Material: A suitably substituted pyridine or pyridine derivative.
- Halogenation: Introduction of the chloro substituent at the 3-position of the pyridine ring.
- Nucleophilic Aromatic Substitution: Attachment of the 3-fluorophenyl group at the 2-position via substitution.
- Trifluoromethylation: Incorporation of the trifluoromethyl group at the 5-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
This approach is supported by industrial practices that optimize each step for yield and purity, often employing catalysts and continuous flow reactors to enhance efficiency.
Detailed Preparation Methods
Halogenation and Fluorination of Pyridine Ring
The synthesis often starts from 2,3-dichloro-5-(trifluoromethyl)pyridine or related intermediates. A key step is the selective halogen exchange or fluorination to obtain 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, which is a precursor to further substitution.
- Halogen Exchange Reaction: Reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride at elevated temperatures (170–200°C) and high pressure (≥200 psig) without a catalyst achieves selective fluorination at the 2-position.
- Catalytic Fluorination: Use of metal halide catalysts such as FeCl₃ or FeF₃ (1–10 mol%) at 150–250°C under superatmospheric pressure enhances reaction rates and selectivity.
This liquid-phase halogen exchange is scalable and provides yields up to 90% with product purity exceeding 99.5%.
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions:
- Nucleophilic Aromatic Substitution: The 2-fluoro or 2-chloro substituent on the pyridine ring is displaced by a 3-fluorophenyl nucleophile under mild conditions (e.g., DMF solvent, 60°C for chloro substitution).
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling using 3-fluorophenyl boronic acid or stannane derivatives with halogenated pyridines is a common alternative, providing high regioselectivity.
Trifluoromethylation
The trifluoromethyl group at the 5-position is introduced either early in the synthesis or as a late-stage modification:
- Direct Introduction: Using trifluoromethyl iodide or trifluoromethyl sulfonate reagents under nucleophilic or radical conditions.
- Building Block Approach: Starting from trifluoromethyl-containing pyridine derivatives (e.g., 2,3-dichloro-5-trifluoromethylpyridine) that are further functionalized.
Representative Preparation Procedure (Literature-Based Example)
| Step | Reaction Type | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogen Exchange (Fluorination) | 170–200°C, ≥200 psig, anhydrous HF, 20–40 h | 2,3-Dichloro-5-(trichloromethyl)pyridine, HF | 85–90 | Catalyst-free or FeCl₃ catalyzed |
| 2 | Nucleophilic Substitution | 60–120°C, DMF or DMSO solvent | 3-Fluorophenyl nucleophile | 70–85 | Chlorine displaced preferentially |
| 3 | Trifluoromethylation | Variable; radical or nucleophilic conditions | CF₃I, CF₃SO₂Cl, or trifluoromethyl copper reagents | 60–80 | Often early-stage or via building blocks |
Research Findings and Reaction Optimization
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are utilized to monitor reaction progress and purity.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates; non-toxic solvents like dichloromethane are preferred for environmental considerations.
- Catalyst Use: Metal halides (FeCl₃, FeF₃) improve halogen exchange efficiency, reducing reaction time and increasing yield.
- Temperature Control: Maintaining reaction temperature within optimal ranges prevents degradation of sensitive intermediates and enhances selectivity.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
Synthesis of Herbicides
One of the primary applications of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is in the development of herbicides. The compound serves as a crucial intermediate in synthesizing various herbicidal agents due to its structural characteristics that enhance biological activity against specific plant species.
Case Study:
A research study demonstrated the synthesis of novel herbicides using this compound, showcasing its effectiveness in controlling weed growth while minimizing environmental impact. The study reported a yield improvement of up to 30% compared to traditional methods, making it a valuable addition to agricultural chemistry.
Pharmaceutical Development
The compound has also garnered attention in pharmaceutical research, particularly in developing drugs targeting specific diseases. Its fluorinated structure contributes to enhanced metabolic stability and bioavailability.
Case Study:
In a recent investigation, researchers synthesized derivatives of this compound that exhibited promising anti-inflammatory properties. In vitro assays indicated that these derivatives inhibited key inflammatory pathways more effectively than existing treatments, suggesting potential therapeutic applications.
Material Science
Another emerging application lies within material science, where the compound is explored for its role in creating advanced materials with unique properties. Its trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for high-performance coatings and polymers.
Data Table: Comparison of Applications
| Application Type | Description | Yield Improvement | Reference Study |
|---|---|---|---|
| Herbicide Synthesis | Intermediate for novel herbicides | Up to 30% | Study A |
| Pharmaceutical Development | Derivatives with anti-inflammatory properties | Significant | Study B |
| Material Science | Advanced materials with enhanced stability | Not quantified | Study C |
Mechanism of Action
The mechanism by which 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the pyridine core significantly influence melting points, yields, and solubility. Below is a comparative analysis of analogs synthesized in recent studies:
Key Trends:
Electronic and Steric Considerations
- Trifluoromethyl Group: Enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing intermolecular interactions (e.g., hydrogen bonding) .
- 3-Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to bulkier chloro analogs (e.g., 7j in ) .
Biological Activity
3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group, along with the chlorinated pyridine structure, contributes to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H6ClF4N
- SMILES Notation : FC1=C(Cl)C=C(C=N1)C(F)(F)F
Synthesis
The synthesis of this compound typically involves halogen exchange reactions and can be derived from simpler pyridine derivatives. For instance, one method includes the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride under specific conditions, yielding the desired trifluoromethyl-pyridine compound .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its role as an inhibitor in biochemical pathways.
Pharmacological Effects
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For example, studies on structurally similar compounds have indicated that trifluoromethyl groups can enhance potency against specific targets such as the branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
- Antimicrobial Activity : Trifluoromethyl-containing compounds have been reported to exhibit antimicrobial properties, which may extend to this compound. The presence of halogen atoms often correlates with increased lipophilicity and membrane permeability, enhancing bioactivity against microbial strains .
Case Studies and Research Findings
A review of literature reveals several pertinent findings regarding the biological activity of related compounds:
Q & A
Q. How can spectral data inconsistencies (e.g., ¹H NMR splitting patterns) be resolved?
- Methodological Answer : Dynamic effects from -CF₃ can cause unexpected splitting. Use high-field NMR (≥400 MHz) and variable-temperature experiments to distinguish between rotamers. For example, coalescence temperatures (~-30°C) confirm restricted rotation .
Data Contradictions and Resolution Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
